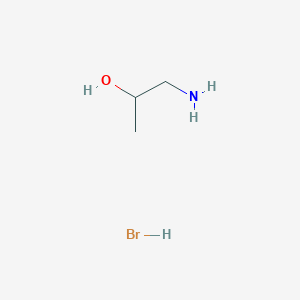
2-Propanol, 1-amino-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-amino-, hydrobromide is an organic compound with the molecular formula C3H10BrNO. It is a derivative of 2-propanol, where one of the hydrogen atoms is replaced by an amino group, and it is combined with hydrobromic acid to form the hydrobromide salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propanol, 1-amino-, hydrobromide can be synthesized through the reaction of 2-propanol, 1-amino- with hydrobromic acid. The reaction typically involves mixing the amino alcohol with hydrobromic acid under controlled conditions to form the hydrobromide salt. The reaction is exothermic and should be carried out with proper cooling and stirring to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale reaction of 2-propanol, 1-amino- with hydrobromic acid. The process includes steps such as mixing, reaction control, and purification to obtain the final product with high purity. The use of advanced equipment and monitoring systems ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-amino-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydrobromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo compounds such as ketones and aldehydes.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propanol, 1-amino-, hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-amino-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The hydrobromide ion can also participate in ionic interactions, affecting the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-amino-: The parent compound without the hydrobromide ion.
2-Amino-2-methyl-1-propanol: A similar compound with a methyl group instead of a hydrogen atom.
1-Amino-2-propanol: Another isomer with the amino group at a different position.
Uniqueness
2-Propanol, 1-amino-, hydrobromide is unique due to its combination of an amino group and a hydrobromide ion, which imparts distinct chemical and physical properties
Properties
CAS No. |
89036-61-3 |
|---|---|
Molecular Formula |
C3H10BrNO |
Molecular Weight |
156.02 g/mol |
IUPAC Name |
1-aminopropan-2-ol;hydrobromide |
InChI |
InChI=1S/C3H9NO.BrH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H |
InChI Key |
COLRPUMEJGFPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















